![molecular formula C12H22O7 B14202669 1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl- CAS No. 850465-26-8](/img/structure/B14202669.png)
1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] is an organic compound with the molecular formula C10H18O7. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes two dioxolane rings connected by an oxybis(methylene) bridge. It is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the condensation of ethylene glycol with formaldehyde or other aldehydes under acidic conditions . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted dioxolane derivatives .
Scientific Research Applications
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in various biological reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] involves its ability to form stable acetal and ketal structures. These structures can protect carbonyl groups during chemical reactions, preventing unwanted side reactions . The compound’s reactivity is influenced by the presence of the dioxolane rings and the oxybis(methylene) bridge, which provide unique sites for chemical interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with a single dioxolane ring.
2-Methyl-1,3-dioxolane: A derivative with a methyl group at the 2-position.
4,4’-[Oxybis(methylene)]bis(1,3-dioxolane): A compound with a similar structure but different substituents.
Uniqueness
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] is unique due to its dual dioxolane rings connected by an oxybis(methylene) bridge. This structure provides enhanced stability and reactivity compared to simpler dioxolane derivatives . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
850465-26-8 |
|---|---|
Molecular Formula |
C12H22O7 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
[4-[[2-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methoxymethyl]-2-methyl-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C12H22O7/c1-11(7-13)16-5-9(18-11)3-15-4-10-6-17-12(2,8-14)19-10/h9-10,13-14H,3-8H2,1-2H3 |
InChI Key |
FPJNGBWOOFHOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCC2COC(O2)(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


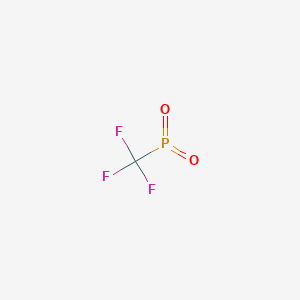
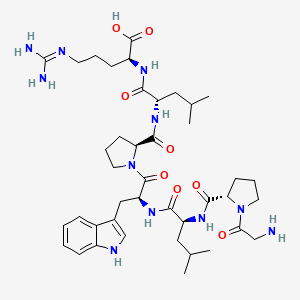
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
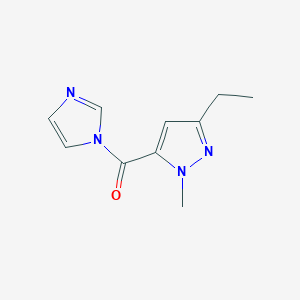
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
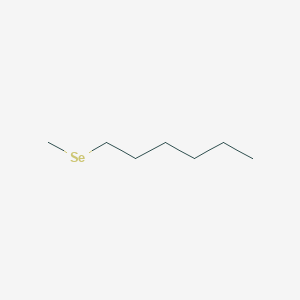
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202625.png)
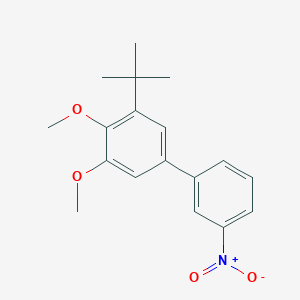
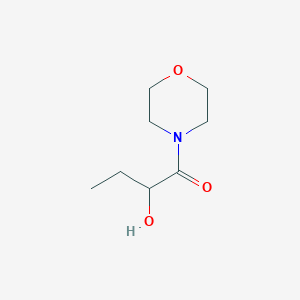
![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
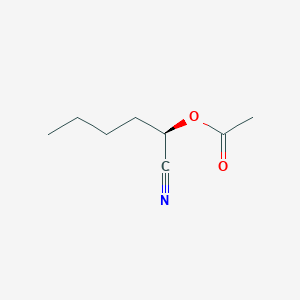
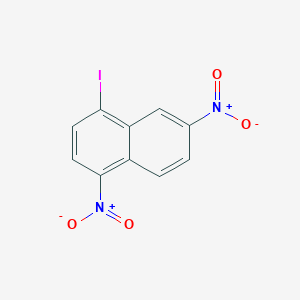
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)
